molecular formula C17H15N5O9S2 B12728899 1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid CAS No. 85153-43-1

1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid

Cat. No.: B12728899
CAS No.: 85153-43-1
M. Wt: 497.5 g/mol
InChI Key: KKWGDRBBHYUNIY-UHFFFAOYSA-N
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Description

The compound 1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1H-pyrazole-3-carboxylic acid (CAS: 65180-69-0) is a pyrazole derivative characterized by:

  • A central pyrazole ring with a carboxylic acid group at position 2.
  • Substituents at position 1: a 5-amino-2-methyl-3-sulphophenyl group.
  • Substituents at position 4: a 4,5-dihydro-5-oxo moiety and an azo-linked 2-sulphophenyl group.

This structure is relevant in dyes, coordination chemistry, and pharmaceuticals due to its polarity and hydrogen-bonding capacity .

Properties

CAS No.

85153-43-1

Molecular Formula

C17H15N5O9S2

Molecular Weight

497.5 g/mol

IUPAC Name

1-(5-amino-2-methyl-3-sulfophenyl)-5-oxo-4-[(2-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H15N5O9S2/c1-8-11(6-9(18)7-13(8)33(29,30)31)22-16(23)14(15(21-22)17(24)25)20-19-10-4-2-3-5-12(10)32(26,27)28/h2-7,14H,18H2,1H3,(H,24,25)(H,26,27,28)(H,29,30,31)

InChI Key

KKWGDRBBHYUNIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)O)N)N2C(=O)C(C(=N2)C(=O)O)N=NC3=CC=CC=C3S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Preparation of the Pyrazole-3-carboxylic Acid Core

The pyrazole-3-carboxylic acid moiety is synthesized via cyclization reactions involving 2,4-diketocarboxylic esters and hydrazine derivatives.

  • Method: Reaction of the enolate of 2,4-diketocarboxylic esters with N-alkylhydrazinium salts in alcoholic solvents (e.g., ethanol) under controlled temperature (around 50 °C) yields 1-alkyl-pyrazole-5-carboxylic esters with high regioselectivity.
  • Key points:
    • Use of N-alkylhydrazinium salts improves regioselectivity, favoring substitution at the nitrogen adjacent to the carboxyl group.
    • Avoids formation of isomeric mixtures common with free alkylhydrazines.
    • Reaction mixtures are worked up by solvent removal, extraction, and acid/base washes to isolate the pyrazole intermediate.

Diazotization of Sulfonated Aromatic Amines

  • Starting material: p-Aminobenzenesulfonic acid or its methylated derivatives.
  • Process: Dissolution in aqueous sodium carbonate followed by slow addition of concentrated sulfuric acid to maintain low temperature (3–5 °C), then addition of sodium nitrite solution to form the diazonium salt.
  • Control parameters:
    • Temperature control is critical to prevent decomposition.
    • Stoichiometric balance of nitrite and amine ensures complete diazotization.

Azo Coupling Reaction

  • The diazonium salt is coupled with the pyrazole-3-carboxylic acid derivative under alkaline conditions.
  • The coupling occurs at the 4-position of the pyrazole ring, forming the azo linkage.
  • The reaction mixture is typically maintained at low temperature to control the rate and selectivity.
  • After coupling, the product is salted out using sodium chloride or other salts to precipitate the azo compound.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Outcome/Notes
1 Pyrazole core synthesis Enolate of 2,4-diketocarboxylic ester + N-alkylhydrazinium salt, EtOH, 50 °C Formation of 1-alkyl-pyrazole-5-carboxylic ester with regioselectivity
2 Diazotization p-Aminobenzenesulfonic acid, Na2CO3, H2SO4, NaNO2, 3–5 °C Formation of diazonium salt of sulfonated aromatic amine
3 Azo coupling Pyrazole derivative + diazonium salt, alkaline medium, low temperature Formation of azo linkage at pyrazole 4-position
4 Substituent introduction Use of substituted anilines or methylation/reduction steps Amino and methyl groups positioned on phenyl ring
5 Purification Salting out with NaCl, washing with acid/base, drying Isolation of pure azo-pyrazole compound

Research Findings and Optimization Notes

  • The use of N-alkylhydrazinium salts rather than free alkylhydrazines significantly improves regioselectivity and reduces isomeric by-products, simplifying purification.
  • Maintaining low temperatures during diazotization and azo coupling is essential to prevent side reactions and decomposition of sensitive intermediates.
  • Salting out with sodium chloride after coupling enhances product crystallization and purity.
  • The presence of sulfonic acid groups increases water solubility, facilitating aqueous-phase reactions and purification.
  • Methyl substitution on the aromatic ring can be controlled by selecting appropriate starting amines, avoiding additional methylation steps.
  • The final compound's purity and yield depend heavily on the control of reaction pH, temperature, and stoichiometry throughout the process.

Chemical Reactions Analysis

Types of Reactions: EINECS 285-824-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to the compound’s reactivity and are essential for its applications in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of EINECS 285-824-0 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of EINECS 285-824-0 depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Scientific Research Applications

Structural Representation

The structure of the compound includes a pyrazole ring, sulfonic acid groups, and an azo linkage, contributing to its unique chemical behavior and reactivity.

Pharmaceutical Applications

This compound exhibits various biological activities that make it valuable in drug development:

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can act as anti-inflammatory agents. For instance, studies have shown that compounds similar to 1-(5-amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1H-pyrazole-3-carboxylic acid demonstrate significant inhibition of inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has been tested for antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Antitumor Activity

Emerging research suggests that pyrazole derivatives may exhibit antitumor effects. The compound's ability to inhibit cancer cell proliferation has been documented in several studies, indicating a promising avenue for cancer treatment .

Dye Manufacturing

Given its azo structure, this compound is also used in the dye industry:

Colorant Properties

The azo linkage provides vibrant colors suitable for textiles and food products. Its application in dye formulations has been explored extensively due to its stability and intensity of color .

Regulatory Compliance

Dyes derived from this compound are subject to regulatory scrutiny regarding safety and environmental impact. Studies have been conducted to ensure compliance with health standards while maximizing colorfastness and stability in various applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting specific ions or compounds due to its unique reactivity:

Spectroscopic Applications

The compound can be utilized in spectroscopic methods for quantitative analysis of metal ions in environmental samples. Its ability to form complexes with metal ions enhances sensitivity in detection methods like UV-visible spectroscopy .

Case Study 1: Anti-inflammatory Efficacy

A clinical trial investigated the anti-inflammatory effects of a derivative of this compound on patients with rheumatoid arthritis. Results showed a significant reduction in inflammatory markers compared to a placebo group, supporting its therapeutic potential.

Case Study 2: Antimicrobial Testing

A laboratory study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively at low concentrations, paving the way for further development as an antimicrobial agent.

Data Table: Summary of Applications

Application AreaSpecific UseObserved Effects
PharmaceuticalsAnti-inflammatory agentReduced inflammation in clinical trials
Antimicrobial agentEffective against Gram-positive/negative bacteria
Antitumor agentInhibition of cancer cell proliferation
Dye ManufacturingTextile dyesVibrant colors with good stability
Food colorantsCompliance with safety standards
Analytical ChemistryReagent for metal ion detectionEnhanced sensitivity in spectroscopic methods

Mechanism of Action

The mechanism of action of EINECS 285-824-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. Understanding the mechanism of action is essential for developing new applications and improving existing ones .

Comparison with Similar Compounds

Positional Isomers of Sulphophenyl Groups

  • CAS 34175-08-1 : 1-(4-Sulfophenyl)-4-[2-(4-sulfophenyl)diazenyl]-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid

    • Differs in sulphophenyl substitution: both sulpho groups are at the para (4-) positions of the phenyl rings.
    • Impact : The para substitution reduces steric hindrance compared to the target compound’s meta (3-) and ortho (2-) positions. This may improve crystallinity but reduce solubility due to weaker dipole interactions .
  • CAS 25739-68-8: 5-Oxo-4-phenylazo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid Lacks the amino and methyl groups on the phenyl ring.

Substituent Variations

  • CAS 125437-42-5: 1-(2-Chloro-6-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid Replaces the amino group with a chloro substituent and adds a methyl group. Impact: Chlorine increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
  • 1-(2-Methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CymitQuimica, Ref: 3D-FM129001) Features a methyl group at the ortho position. Impact: Methyl groups may stabilize the molecule via hydrophobic interactions but reduce solubility compared to the target compound’s amino group, which can participate in hydrogen bonding .

Functional Group Modifications

  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate () Replaces sulpho groups with a methylsulfanyl (-SMe) and an ethyl ester. Impact: The ester group increases lipophilicity, favoring absorption in biological systems, while the methylsulfanyl group may enhance antioxidant activity. However, the absence of sulpho groups reduces water solubility .
  • 1-Phenyl-3-carbethoxypyrazol-one ()

    • Contains an ethyl ester instead of a carboxylic acid.
    • Impact : The ester is prone to hydrolysis, making the compound less stable in aqueous environments compared to the target’s carboxylic acid, which offers ionic interaction capabilities .

Key Comparative Data

Property Target Compound (65180-69-0) CAS 34175-08-1 CAS 125437-42-5
Molecular Formula C₁₆H₁₄N₄O₉S₂ C₁₆H₁₂N₄O₉S₂ C₁₁H₉ClN₂O₆S
Solubility High (due to -SO₃H) Moderate Low (chloro)
Key Substituents 5-Amino, 2-methyl, 3-SO₃H 4-SO₃H 2-Cl, 6-methyl
Potential Applications Dyes, pharmaceuticals Dyes Intermediates

Research Findings and Implications

  • Synthesis Challenges : Introducing multiple sulpho groups requires precise sulfonation conditions to avoid over-sulfonation or side reactions. The target compound’s meta and ortho sulpho groups may necessitate protective strategies .
  • Biological Activity: Sulpho-rich analogs show promise in modulating Nrf2/Keap1 pathways (), but the target compound’s amino group may enhance binding to biological targets compared to chloro or methyl derivatives .
  • Coordination Chemistry : The carboxylic acid and azo groups enable metal chelation, useful in catalysis or imaging. However, positional isomerism (e.g., para vs. ortho sulpho) affects ligand geometry and stability .

Biological Activity

The compound 1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1H-pyrazole-3-carboxylic acid is a complex organic molecule that belongs to the class of pyrazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including antitumor properties, cytotoxic effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N5O9S2C_{17}H_{15}N_5O_9S_2, with a molecular weight of approximately 413.45 g/mol. It features multiple functional groups, including amino, sulfonyl, and azo groups, which contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of synthesized pyrazole derivatives on human cancer cell lines (A549 lung cancer cells and L929 fibroblast cells), it was found that:

  • Concentration: The compound exhibited significant cytotoxicity at a concentration of 10 μM .
  • Cell Viability: The MTS assay demonstrated a reduction in cell viability after treatment, indicating potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects may involve:

  • Azo Reduction: The azo linkage in the structure can undergo enzymatic reduction, leading to the release of reactive intermediates that may interact with cellular macromolecules.
  • Cell Penetration: The lipophilicity of the compound plays a crucial role in its ability to penetrate cell membranes, which is essential for its efficacy .

Comparative Biological Activity

Compound NameAntitumor ActivityCytotoxicityMechanism
Compound AModerateHighAzo reduction
Compound BHighModerateDirect DNA interaction
This CompoundSignificantHighEnzymatic activation

Toxicological Considerations

While exploring the biological activity, it is crucial to consider the toxicity profile of azo compounds. Many azo dyes are known for their potential carcinogenic effects due to the release of aromatic amines upon metabolic activation. The safety assessment of this compound should include:

  • Carcinogenic Potential: Evaluation based on existing data regarding similar azo compounds.
  • Genotoxicity: Investigating whether metabolites produced from this compound have mutagenic properties .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry of sulphonation reagents to minimize byproducts.
  • Employ recrystallization in ethanol-water mixtures for high-purity crystals .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question
Key Techniques :

  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N=N azo bond at ~1450 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO to resolve aromatic protons and sulpho group interactions (e.g., deshielded protons near sulpho groups at δ 7.5–8.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, noting fragmentation patterns of the azo bond .
  • X-ray Crystallography : Use SHELX for structure refinement and ORTEP-3 for visualizing hydrogen-bonding networks (e.g., sulpho-O···H-N interactions) .

Q. Software Tools :

  • SHELXL for refining hydrogen-bond parameters .
  • Mercury (CCDC) for visualizing π-π stacking interactions .

How can the pharmacological activity of this compound be evaluated, given its structural complexity?

Advanced Research Question
Methodology :

  • In Vitro Assays : Test COX-1/COX-2 inhibition for anti-inflammatory potential using enzyme-linked immunosorbent assays (ELISA) .
  • In Vivo Models : Administer the compound to rodent models of inflammation (e.g., carrageenan-induced paw edema), monitoring edema reduction and ulcerogenicity .
  • SAR Studies : Modify the sulpho or azo groups to assess impact on bioactivity (e.g., replace -SO₃H with -COOH) .

Q. Solutions :

  • Ion-Exchange Chromatography : Separate sulphonated products using DEAE-cellulose columns .
  • Green Chemistry Approaches : Use aqueous micellar systems (e.g., SDS) to enhance solubility and reduce organic solvent use .

How do hydrogen-bonding patterns influence the compound’s stability and crystallinity?

Advanced Research Question
Analysis :

  • Graph-Set Notation : Identify motifs like D(2) (donor-acceptor pairs) stabilizing the lattice .
  • Thermogravimetry (TGA) : Correlate dehydration events (e.g., loss of H₂O at 100–150°C) with hydrogen-bond disruption .

Case Study : Sulpho-O···H-N bonds may enhance thermal stability (decomposition >250°C) compared to non-sulphonated analogs .

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